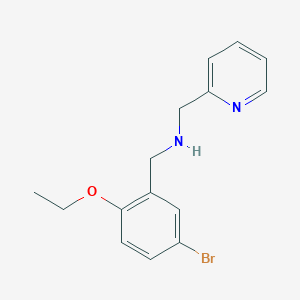![molecular formula C17H21N5O2S2 B499392 ({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499392.png)
({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylamine core substituted with methoxy and thienylmethoxy groups, along with a tetraazolylsulfanyl ethyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Benzylamine Core: The benzylamine core can be synthesized through a nucleophilic substitution reaction between a suitable benzyl halide and an amine.
Introduction of Methoxy and Thienylmethoxy Groups: The methoxy and thienylmethoxy groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Tetraazolylsulfanyl Ethyl Side Chain: The tetraazolylsulfanyl ethyl side chain can be attached through a series of reactions involving the formation of a thioether linkage and subsequent introduction of the tetraazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylmethoxy group to a thiol or thioether.
Substitution: The methoxy and thienylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of ({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE shares structural similarities with other benzylamine derivatives and thienylmethoxy compounds.
4-Methoxyphenethylamine: A simpler compound with a methoxy group and an ethylamine side chain.
2-(4-Methoxyphenyl)ethylamine: Another related compound with a methoxyphenyl group and an ethylamine side chain.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H21N5O2S2 |
|---|---|
Molekulargewicht |
391.5g/mol |
IUPAC-Name |
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C17H21N5O2S2/c1-22-17(19-20-21-22)26-9-7-18-11-13-5-6-15(16(10-13)23-2)24-12-14-4-3-8-25-14/h3-6,8,10,18H,7,9,11-12H2,1-2H3 |
InChI-Schlüssel |
WLUMVKRIUCHFMO-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC3=CC=CS3)OC |
Kanonische SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC3=CC=CS3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-N-{2-[(2-fluorobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499310.png)


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine](/img/structure/B499317.png)
![2-[2-Chloro-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B499318.png)
![N'-[2-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine](/img/structure/B499320.png)
![1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499321.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499323.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-(2-pyridinylmethyl)amine](/img/structure/B499324.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B499325.png)
![2-({2-[({2-[(2-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol](/img/structure/B499328.png)
![1-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499329.png)
![4-[({4-[2-(Tert-butylamino)-2-oxoethoxy]benzyl}amino)methyl]benzoic acid](/img/structure/B499330.png)
![2-[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499331.png)
